molecular formula C12H8F2O2 B6373350 3-Fluoro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% CAS No. 1261997-61-8

3-Fluoro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95%

Cat. No.: B6373350
CAS No.: 1261997-61-8
M. Wt: 222.19 g/mol
InChI Key: GRPOYTDSJYSAFJ-UHFFFAOYSA-N
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Description

3-Fluoro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% (referred to as 3-Fluoro-5-hydroxyphenol or 3F5H) is a synthetic compound with a variety of applications in scientific research. It is a compound of fluorine, hydroxyl, and phenol groups, and is used as a reagent in organic synthesis. The 95% purity of 3F5H indicates that it is a highly concentrated form of the compound, making it suitable for use in a variety of laboratory experiments. The purpose of

Scientific Research Applications

3F5H has a variety of applications in scientific research. It has been used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a catalyst in the synthesis of pharmaceuticals. It has also been used as a reactant in the synthesis of dyes, pigments, and other organic compounds. Additionally, 3F5H has been used in the synthesis of nanomaterials, such as carbon nanotubes, and in the preparation of other nanomaterials.

Mechanism of Action

The mechanism of action of 3F5H is not well understood. However, it is believed that the hydroxyl group in the compound is responsible for its reactivity. The hydroxyl group is thought to be capable of forming hydrogen bonds with other molecules, which can facilitate the formation of new bonds and the synthesis of new compounds. Additionally, the fluorine atoms in the compound can increase the reactivity of the hydroxyl group, allowing it to form stronger and more stable bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3F5H are not fully understood. However, it has been shown to have antioxidant and neuroprotective properties. In laboratory studies, it has been shown to reduce the production of reactive oxygen species, which can damage cells and contribute to disease. Additionally, it has been shown to reduce inflammation and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 3F5H in laboratory experiments include its high purity and its ability to form strong and stable bonds with other molecules. Its high purity makes it suitable for use in a variety of experiments, and its reactivity makes it an ideal starting material for the synthesis of other compounds. However, the use of 3F5H in laboratory experiments is limited by its low solubility in water and its relatively high cost.

Future Directions

The future directions for 3F5H research include further exploration of its biochemical and physiological effects, as well as its potential applications in therapeutic and industrial settings. Additionally, further research is needed to better understand the mechanism of action of the compound, as well as its potential toxicity. Finally, further studies are needed to explore the potential of 3F5H as a reagent in organic synthesis, as well as its potential applications in nanomaterials.

Synthesis Methods

3F5H can be synthesized using a two-step process. The first step involves the reaction of 3-fluoro-4-hydroxybenzaldehyde with 4-chloro-2-nitrobenzene in the presence of a catalytic amount of p-toluenesulfonic acid. This reaction results in the formation of 3-fluoro-5-chloro-4-nitrophenol, which is then treated with sodium hydroxide to produce 3F5H. The reaction is carried out in aqueous solution, and the product is isolated by filtration and crystallization.

Properties

IUPAC Name

3-fluoro-5-(3-fluoro-5-hydroxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O2/c13-9-1-7(3-11(15)5-9)8-2-10(14)6-12(16)4-8/h1-6,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPOYTDSJYSAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)F)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684189
Record name 5,5'-Difluoro[1,1'-biphenyl]-3,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261997-61-8
Record name 5,5'-Difluoro[1,1'-biphenyl]-3,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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